Direct SARM1 Inhibition: Target Compound Inactivity vs. Active Analogs
The target compound demonstrates a complete lack of direct SARM1 inhibitory activity (IC50 > 1,000 nM), a crucial differentiator. In contrast, specific functionalized analogs derived from this core scaffold, such as Compound 36 (US20250236613), achieve picomolar potency [1][2]. This stark activity cliff, where minor structural modifications transform an inactive fragment into an ultra-potent inhibitor, establishes the free base as a validated negative control and a unique tool for deconvoluting structure-activity relationships (SAR) around the core chemotype [1].
| Evidence Dimension | Inhibitory activity against SARM1 enzyme |
|---|---|
| Target Compound Data | IC50 < 1,000 nM |
| Comparator Or Baseline | Analog (Compound 36 in US20250236613): IC50 = 0.100 nM |
| Quantified Difference | > 10,000-fold less potent |
| Conditions | SARM1 enzymatic assay, 200 µM compound concentration |
Why This Matters
For SARM1 drug discovery, the free base serves as an essential inactive reference standard, allowing researchers to validate assay windows and ensure that observed potency arises from deliberate structural elaboration.
- [1] BindingDB. BDBM50384774 (CHEMBL1917204) Activity Data. View Source
- [2] BindingDB. BDBM760023 Activity Data. View Source
